Neodecanoic acid diethanolamine salt
Description
Neodecanoic acid diethanolamine salt is a compound formed by the reaction of neodecanoic acid (C₁₀H₂₀O₂), a branched-chain fatty acid, with diethanolamine (C₄H₁₁NO₂). Neodecanoic acid itself is characterized by its hydrophobic nature, low water solubility (0.34 g/L at 25°C ), and applications in metalworking fluids and stabilizers . The diethanolamine salt enhances solubility in polar solvents and is typically used in industrial formulations requiring pH regulation, emulsification, or controlled release of active components.
Properties
CAS No. |
58722-91-1 |
|---|---|
Molecular Formula |
C14H31NO4 |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
7,7-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-10(2,3)8-6-4-5-7-9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2 |
InChI Key |
YQOWBAYEWIYODB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O.C(CO)NCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodecanoic acid is synthesized by reacting nonene with carbon monoxide under high pressure in the presence of an acidic catalyst . The resulting neodecanoic acid is then reacted with diethanolamine to form neodecanoic acid diethanolamine salt. The reaction typically involves heating the mixture of neodecanoic acid and diethanolamine under controlled conditions to ensure complete reaction and formation of the salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of neodecanoic acid followed by its reaction with diethanolamine. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Neodecanoic acid diethanolamine salt undergoes various chemical reactions, including:
Neutralization: Reaction with acids and bases to form salts and water.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions:
Acids and Bases: Used in neutralization reactions.
Alcohols: Used in esterification reactions.
Amines: Used in amidation reactions.
Major Products Formed:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Scientific Research Applications
Neodecanoic acid diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
Neodecanoic acid diethanolamine salt can be compared with other similar compounds, such as:
2-Ethylhexanoic Acid: Another branched carboxylic acid with different properties and applications.
Diethanolamine: The parent compound of this compound, used in various chemical reactions and applications.
Uniqueness: this compound is unique due to its highly branched structure, which imparts specific properties such as high hydrophobicity and stability. These properties make it suitable for specialized applications in various fields .
Comparison with Similar Compounds
Structural and Functional Properties
Key Differences
- Solubility: Potassium and sodium salts exhibit high water solubility, making them suitable for aqueous formulations . Manganese and lead salts are hydrophobic, limiting use to non-polar systems . The diethanolamine salt balances polar/non-polar solubility, ideal for emulsifiers .
- Applications: Potassium/sodium salts: Preferred in agriculture and surfactants due to bioavailability . Manganese salts: Specialized in paint drying agents . Diethanolamine salts: Versatile in agrochemicals (e.g., mefluidide formulations ) and pharmaceuticals .
- Safety: Lead and manganese salts carry significant toxicity risks .
Research Findings
- Neodecanoic acid derivatives are critical in metal stabilizers (e.g., zinc, barium derivatives ).
- Diethanolamine-based salts improve drug delivery systems by enhancing solubility and stability .
- Regulatory restrictions apply to lead salts in manufacturing (e.g., Toyota’s banned substances list ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
